![molecular formula C8H6F3N3O B2970693 3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile CAS No. 956779-03-6](/img/structure/B2970693.png)

3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

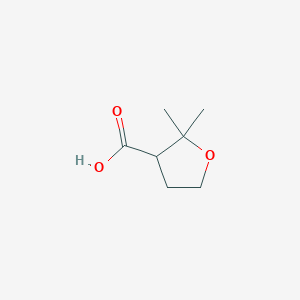

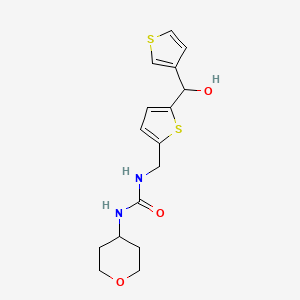

This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . It has a trifluoromethyl group attached to the pyrazole ring, which can significantly alter the chemical properties of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and the yield was improved from 67% to 93.7% . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .Molecular Structure Analysis

The molecular formula of this compound is C8H6F3N3O . The structure includes a pyrazole ring with a trifluoromethyl group and a nitrile group attached to it .Chemical Reactions Analysis

The compound, like other pyrazoles, can undergo a variety of chemical reactions. For instance, functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .科学的研究の応用

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles have been identified as potent anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. Researchers have highlighted the potential of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthetic Applications in Heterocyclic Chemistry

Studies have explored the synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, revealing interesting new rearrangements and correcting several erroneous structural assignments previously reported in the literature. This work underlines the complexity and the synthetic versatility of pyrazole-based compounds (Moustafa et al., 2017).

Role in Cytochrome P450 Isoform Inhibition

While focusing on the broader chemical space, related research has evaluated the selectivity of various chemical inhibitors on cytochrome P450 isoforms, essential for drug metabolism. This study provides insights into how structural analogs of the compound might influence the metabolism of pharmaceuticals by inhibiting specific CYP isoforms, potentially guiding the design of safer and more effective drugs (Khojasteh et al., 2011).

Environmental Presence and Analysis

Research into the environmental presence and analysis of structurally similar compounds, such as organophosphate esters, provides insights into the persistence and fate of these chemicals in aquatic environments. Understanding the environmental impact of such compounds is crucial for assessing their safety and regulatory compliance (Truong et al., 2017).

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

作用機序

Target of Action

It’s known that trifluoromethyl pyrazole derivatives have prominence in both agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

The compound is part of the trifluoromethyl pyrazole derivatives family . These derivatives are known to be involved in various biochemical pathways due to their wide usage in agrochemicals and pharmaceuticals .

Result of Action

As a member of the trifluoromethyl pyrazole derivatives, it is likely to have significant effects given the prominence of these motifs in both agrochemicals and pharmaceuticals .

特性

IUPAC Name |

3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c1-14-7(8(9,10)11)5(4-13-14)6(15)2-3-12/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCHMTIUZQPSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2970630.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)